Comparative LogP and Hydrogen-Bond Acceptor Count Define a Distinct Physicochemical Space Relative to Des-Benzothiazole and Piperazine Analogs
The target compound exhibits a computed XLogP3 of approximately 3.8–4.0 and 6 hydrogen-bond acceptors (HBA), driven by the three methoxy oxygen atoms, the amide carbonyl, and the benzothiazole nitrogen/sulfur atoms [1]. By contrast, the des-benzothiazole analog 1-(3,4,5-trimethoxybenzoyl)piperidine (C15H21NO4; MW 279.33) shows a lower XLogP (~2.1) and only 4 HBA, while the piperazine-containing analog (4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone (C23H26ClN3O4S; MW 488.0) exhibits a higher HBA count (7) and altered LogP due to the chloro substituent and piperazine ring . This places the target compound in an intermediate lipophilicity/HBA window that is empirically associated with improved passive membrane permeability and oral bioavailability potential in CNS and intracellular target programs [2].
| Evidence Dimension | Computed LogP (XLogP3) and Hydrogen-Bond Acceptor Count (HBA) |
|---|---|
| Target Compound Data | XLogP3 ≈ 3.8–4.0; HBA = 6 |
| Comparator Or Baseline | 1-(3,4,5-Trimethoxybenzoyl)piperidine: XLogP3 ≈ 2.1, HBA = 4; (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone: XLogP3 ≈ 4.2–4.5, HBA = 7 |
| Quantified Difference | ∆XLogP3 ≈ +1.7–1.9 vs des-benzothiazole analog; ∆HBA = +2 vs des-benzothiazole analog; ∆HBA = −1 vs piperazine/chloro-benzothiazole analog |
| Conditions | Computed values (PubChem/XLogP3 algorithm, Cactvs descriptor calculation); no experimental logD7.4 data available |
Why This Matters
The distinct lipophilicity/HBA signature determines whether the molecule can cross biological membranes and engage intracellular targets, directly impacting its utility in cell-based screening and in vivo probe development.
- [1] PubChem. (2025). Computed Properties for C22H24N2O4S-related entries. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
- [2] Waring, M.J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
